5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride
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Overview
Description
5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, propylamine, and guanidine.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with propylamine to form an intermediate compound.
Cyclization: The intermediate compound then undergoes cyclization with guanidine to form the pyrimidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the pyrimidine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino groups at positions 5 and 6 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-1-methyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride
- 5,6-Diamino-1-ethyl-3-butylpyrimidine-2,4(1H,3H)-dione hydrochloride
Uniqueness
5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2.ClH/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15;/h3-5,10-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSCKZHBKDUCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C(N(C1=O)CC)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743362 |
Source
|
Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-59-3 |
Source
|
Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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